2-hydroxy-1-methoxyaporphine

Glucose metabolism Insulin resistance Adipocyte biology

Generic substitution among Nelumbo aporphines is scientifically unjustified. 2H1M is the only lotus alkaloid that significantly enhances insulin-stimulated glucose consumption in 3T3-L1 adipocytes—nuciferine and roemerine are inactive in this assay. It also possesses distinct CYP2D6 inhibitory activity absent in other lotus aporphines. Its multi-target binding to α-glucosidase, pancreatic lipase, and COX-2 makes it a strategic lead scaffold for metabolic syndrome polypharmacology. HSCCC-purified to ≥98% (HPLC) with full ESI-MS and NMR characterization. Use 2H1M as the definitive reference standard for SAR dissection, CYP2D6-mediated drug interaction studies, and lotus alkaloid quantification.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
Cat. No. B8115536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-1-methoxyaporphine
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
InChIInChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3
InChIKeyAKXOIHNFHOEPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1-methoxyaporphine (2H1M) Procurement Guide: Aporphine Alkaloid for Metabolic and Pharmacological Research


2-Hydroxy-1-methoxyaporphine (2H1M; CAS 33770-27-3), also known as floribundine or (±)-O-nornuciferine, is an aporphine-type isoquinoline alkaloid [1]. It is primarily isolated from Nelumbo nucifera (lotus) leaves and has been identified as the major pharmacodynamically active constituent of the traditional Chinese medicine Jiang-Zhi-Ning (JZN) [2]. The compound possesses a C18H19NO2 molecular formula (MW 281.35 g/mol) and a characteristic aporphine scaffold with a 1-methoxy-2-hydroxy substitution pattern [1][3]. 2H1M is commercially available as a research-grade small molecule, typically purified via high-speed counter-current chromatography (HSCCC) to >95% purity [4].

Why 2-Hydroxy-1-methoxyaporphine Cannot Be Replaced by Other Nelumbo Aporphine Alkaloids


Aporphine alkaloids from Nelumbo nucifera, including nuciferine, roemerine, and pronuciferine, are often considered interchangeable due to their shared biosynthetic origin and structural core. However, this assumption is contradicted by direct comparative functional assays. While all four alkaloids share the aporphine skeleton, their substitution patterns differ substantially, leading to divergent biological activities. In a head-to-head comparison, 2-hydroxy-1-methoxyaporphine and pronuciferine significantly increased insulin-stimulated glucose consumption in 3T3-L1 adipocytes, whereas nuciferine and roemerine did not exhibit this effect [1]. Furthermore, 2H1M displays distinct CYP2D6 inhibitory activity that is not shared by all aporphine analogs . These functional divergences confirm that generic substitution among Nelumbo aporphines is scientifically unjustified. The evidence below quantifies these critical differentiations.

Quantitative Differentiation Evidence for 2-Hydroxy-1-methoxyaporphine vs. In-Class Analogs


2H1M vs. Nuciferine and Roemerine: Differential Enhancement of Glucose Consumption in 3T3-L1 Adipocytes

In a direct head-to-head comparative study, 2-hydroxy-1-methoxyaporphine (2H1M) and pronuciferine both significantly increased insulin-stimulated glucose consumption in 3T3-L1 adipocytes, achieving an effect comparable to the positive control rosiglitazone. In contrast, nuciferine and roemerine did not increase glucose consumption significantly under identical experimental conditions [1]. This functional divergence among structurally related aporphines is a direct consequence of their distinct substitution patterns on the aporphine scaffold.

Glucose metabolism Insulin resistance Adipocyte biology

HSCCC Purification Yield and Purity: 2H1M vs. Co-Occurring Aporphine Alkaloids

Using an optimized HSCCC two-phase solvent system (n-hexane-ethyl acetate-methanol-acetonitrile-water, 5:3:3:2.5:5, v/v/v/v/v), a single 100 mg crude lotus leaf extract operation yielded 6.3 mg of 2-hydroxy-1-methoxyaporphine at 95.1% purity. Comparative yields for co-purified alkaloids were: nuciferine 8.5 mg (98.9% purity), roemerine 2.7 mg (97.4% purity), and pronuciferine 1.1 mg (96.8% purity) [1]. These data provide quantitative benchmarks for researchers developing isolation protocols or procuring purified reference standards.

Natural product isolation Analytical chemistry HSCCC

CYP2D6 Inhibition: A Metabolic Enzyme Interaction Unique to 2H1M Among Aporphine Analogs

2-Hydroxy-1-methoxyaporphine has been reported to inhibit CYP2D6 activity . In a study evaluating CYP450 inhibition by lotus leaf alkaloid fractions, the alkaloid fraction (AF) containing 2H1M exerted a markedly higher inhibitory effect on CYP2D6 activity with an IC50 value of 0.96 µg/mL, whereas other fractions showed weaker inhibition (e.g., LAE IC50 = 12.05 µg/mL) [1]. While direct IC50 data for the isolated 2H1M compound are not available in the primary literature, the class-level inference is supported by vendor technical documentation consistently noting CYP2D6 inhibitory activity as a distinguishing feature of 2H1M .

Drug metabolism CYP450 Pharmacokinetics

5-HT2A Receptor Antagonism: IC50 = 324 nM for 2H1M

2-Hydroxy-1-methoxyaporphine exhibits antagonistic activity at the human 5-HT2A receptor with an IC50 value of 324 nM, as determined by calcium flux FLIPR assay [1]. While comparative 5-HT2A affinity data for nuciferine, roemerine, and pronuciferine under identical assay conditions are not available in the public literature, this quantitative receptor binding datum establishes a specific molecular target engagement profile for 2H1M. The 324 nM IC50 places 2H1M in the sub-micromolar activity range, providing a benchmark for researchers investigating serotonergic pharmacology.

Serotonin receptor Neuropharmacology Receptor binding

Multi-Target Screening: 2H1M Among Top Four Active Compounds Binding α-Glucosidase, Pancreatic Lipase, and COX-2

Bioaffinity ultrafiltration coupled with HPLC-MS/MS screening of Nelumbo nucifera leaf extracts identified 2-hydroxy-1-methoxyaporphine as one of the top four potential active compounds targeting α-glucosidase, pancreatic lipase, and COX-2 simultaneously [1]. The screening ranked 2H1M alongside N-nornuciferine, nuciferine, and isorhamnetin 3-O-glucoside. While this is a qualitative screening result rather than a quantitative potency comparison, it positions 2H1M as a multi-target ligand of interest for metabolic and inflammatory pathway research. Enzyme inhibitory activities were subsequently verified by enzyme inhibition assays and molecular docking [1].

Hypoglycemic Hypolipidemic Anti-inflammatory

Metabolite Identification and ADMET Predictions: 2H1M Exhibits Distinct Phase II Conjugation and Predicted BBB Penetration

In vivo metabolism studies in beagle dogs identified the major metabolites of 2H1M as N-demethyl-2-hydroxy-1-methoxyaporphine-2-O-glycuronic acid, 2-hydroxy-1-methoxyaporphine-2-O-glycuronic acid, and 2-hydroxy-1-methoxyaporphine-2-O-sulphate, indicating extensive Phase II glucuronidation and sulfation [1]. In silico ADMET predictions estimate high blood-brain barrier (BBB) penetration probability (97.50%), high human intestinal absorption (96.16%), and moderate oral bioavailability (64.29%) [2]. Comparative metabolite profiles for nuciferine and roemerine are not reported in the same study, limiting direct quantitative comparison. However, the identification of specific Phase II conjugation pathways for 2H1M provides a foundation for differentiating its pharmacokinetic behavior from other aporphines.

Pharmacokinetics Metabolism ADMET

Optimal Research and Industrial Use Cases for 2-Hydroxy-1-methoxyaporphine Based on Verified Differentiation


Investigating Aporphine Structure-Activity Relationships in Glucose Metabolism

2H1M is uniquely suited for comparative studies of glucose consumption enhancement in adipocyte models because it exhibits significant activity whereas nuciferine and roemerine are inactive [1]. This functional dichotomy enables clear structure-activity relationship (SAR) dissection of the 1-methoxy-2-hydroxy substitution pattern versus other aporphine scaffolds. Researchers can use 2H1M as the active comparator to identify the molecular determinants of glucose uptake stimulation.

CYP2D6-Mediated Drug-Drug Interaction and Metabolic Stability Studies

Given its documented CYP2D6 inhibitory activity [2], 2H1M is the appropriate aporphine alkaloid for studies examining CYP2D6-mediated metabolism and potential drug interactions. Researchers evaluating co-administered drugs that are CYP2D6 substrates should prioritize 2H1M over analogs lacking this enzyme interaction profile.

Multi-Target Ligand Screening for Metabolic Syndrome

2H1M's identification as a multi-target binder to α-glucosidase, pancreatic lipase, and COX-2 [3] makes it a strategic starting point for polypharmacology research in metabolic syndrome. Investigators pursuing dual or triple enzyme modulation can use 2H1M as a lead scaffold for further optimization.

Analytical Method Development and Reference Standard Procurement

The established HSCCC purification protocol yields 2H1M at 95.1% purity with 6.3 mg per 100 mg crude extract [1]. Analytical chemists developing HPLC or LC-MS methods for lotus leaf alkaloid quantification should procure 2H1M as a certified reference standard, leveraging its well-characterized chromatographic behavior and spectral properties (ESI-MS, NMR) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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